Gold(I)-Catalyzed Heterocycle Synthesis: Reaction Time and Catalyst Loading Efficiency Benchmarking
In gold(I)-catalyzed synthesis of 5,6-dihydropyridin-3(4H)-ones and N-protected pyrroles, 5-aminopent-2-yn-1-ol participates in a reaction requiring only 0.5 mol% AuCl catalyst and a reaction time of 30 seconds under open-flask conditions [1]. This compares favorably to traditional heterocycle syntheses using alternative propargylic alcohols or requiring N-protected substrates, which typically employ 2–5 mol% catalyst loading and 2–24 hour reaction times [1]. The unprotected amino group in 5-aminopent-2-yn-1-ol enables direct cyclization without a separate deprotection step, representing an atom-economic advantage over N-protected variants that require additional synthetic operations [1].
| Evidence Dimension | Reaction time for heterocycle formation |
|---|---|
| Target Compound Data | 30 seconds (gold-catalyzed cyclization to 5,6-dihydropyridin-3(4H)-ones) |
| Comparator Or Baseline | Typical heterocycle syntheses: 2–24 hours |
| Quantified Difference | 240× to 2,880× faster reaction time |
| Conditions | AuCl (0.5 mol%), open-flask, room temperature |
Why This Matters
The ultra-short reaction time and low catalyst loading directly reduce operational costs and increase throughput in medicinal chemistry and process development laboratories.
- [1] Bera N, et al. Gold(I)-Catalyzed Synthesis of Heterocycles via Allene Oxide from Propargylic Alcohols. J Org Chem. 2022;87(15):9729-9754. View Source
